N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Overview
Description
Scientific Research Applications
N-(5-fluoro-2-nitrophenyl)methanesulfonamide has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-nitrophenyl)methanesulfonamide typically involves the reaction of 5-fluoro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Major Products Formed
Reduction: N-(5-amino-2-nitrophenyl)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is used . The pathways involved often include the inhibition of enzyme activity or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(5-fluoro-2-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBXCAWTYKANIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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